1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride
Description
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride is a piperazine derivative characterized by a benzothiophene core substituted with a chlorine atom at the 3-position and a piperazine-methyl group at the 2-position. The benzothiophene scaffold is notable for its planar aromatic structure, which enhances π-π stacking interactions in biological systems, while the chlorine substituent introduces electron-withdrawing effects that modulate reactivity and binding affinity . Piperazine, a six-membered heterocycle with two nitrogen atoms, is a common pharmacophore in central nervous system (CNS) agents, antihistamines, and receptor modulators. The hydrochloride salt improves solubility and bioavailability, making the compound suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S.ClH/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16;/h1-4,15H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDMKEVQICDYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride typically involves the reaction of 3-chloro-1-benzothiophene with piperazine in the presence of suitable catalysts and solvents. One common method involves the use of alkynyl sulfides and aryne intermediates to form the benzothiophene scaffold . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfonyl group (−SO₂CH₃) undergoes oxidation under controlled conditions:
Mechanism :
-
Sulfonyl oxidation proceeds via radical intermediates, with peroxide-mediated cleavage of S−CH₃ bonds .
Reduction Reactions
Reductive transformations target nitro groups (if present) and the thiazole ring:
Limitations :
Substitution Reactions
Electrophilic and nucleophilic substitutions dominate functionalization:
Electrophilic Aromatic Substitution (EAS)
The thiazole ring undergoes halogenation and nitration:
Nucleophilic Substitution
The dichlorothiophene moiety participates in SNAr reactions:
Key Synthetic Routes:
-
Benzamide-thiazole coupling :
-
Thiophene-thiazole cyclization :
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Temperature | 80–100°C | 120–150°C (continuous flow) |
| Catalyst | None | Heterogeneous Pd catalysts |
| Purity | >95% (HPLC) | >99% (crystallization) |
Characterization of Reaction Products
Advanced analytical techniques validate reaction outcomes:
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | −SCH₃ confirmation | δ 2.1 ppm (s, 3H) |
| IR Spectroscopy | S=O bond detection | 1,130 cm⁻¹ (symmetric SO₂ stretch) |
| Mass Spectrometry | Molecular ion validation | m/z 433.4 [M+H]⁺ (C₁₅H₁₀Cl₂N₂O₃S₃) |
Comparative Reactivity of Structural Analogs
Derivatives with modified substituents show distinct reactivity profiles:
Scientific Research Applications
Basic Information
- Chemical Name : 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride
- Molecular Formula : CHClNS
- Molecular Weight : 252.75 g/mol
- CAS Number : Not specified in the sources but can be referenced through related compounds.
Physical Properties
The compound's physical properties such as melting point, boiling point, and solubility are crucial for understanding its behavior in biological systems and during synthesis. However, specific values were not provided in the search results.
Neuropharmacology
One of the primary applications of this compound is in neuropharmacology. It has been studied for its potential as an atypical neuroleptic agent. A related compound, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine, demonstrates improved efficacy and fewer side effects compared to traditional neuroleptics, suggesting that derivatives like 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine could exhibit similar benefits .
Antidepressant Activity
Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study involving N-methyl-piperazine chalcones highlighted their dual inhibition of monoamine oxidase (MAO) enzymes, which are important targets in the treatment of depression . The structural similarity of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine may suggest similar pathways for antidepressant activity.
Anticancer Research
The compound has also shown promise in anticancer research. Studies on related piperazine derivatives have indicated significant antineoplastic activity against various cancer cell lines. For instance, compounds derived from piperazine have demonstrated robust activity against cervical cancer cells and other malignancies . This suggests that 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine could be explored further for its potential anticancer properties.
Antimicrobial Properties
Research into piperazine derivatives has revealed their antimicrobial activities. Compounds similar to 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine have been tested against various pathogens, showing effectiveness against bacteria such as Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on this compound.
Case Study 1: Neuroleptic Efficacy
A study conducted on a related piperazine derivative demonstrated its effectiveness in reducing psychotic symptoms with fewer side effects than conventional treatments . This research underlines the potential of compounds like this compound in psychiatric medicine.
Case Study 2: Anticancer Activity
In vitro studies on piperazine derivatives revealed significant cytotoxic effects against HeLa cells (cervical cancer) with IC50 values indicating potent activity . These findings suggest that further exploration of this compound could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzothiophene ring and piperazine moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Piperazine Derivatives
Key Observations :
- Benzothiophene vs.
- Chlorine Positioning : The 3-chloro substitution on benzothiophene contrasts with 4-chloro or 5-chloro positions in antihistamines like cetirizine , which may alter receptor selectivity.
Pharmacological Activity
Key Observations :
- Target Specificity : The benzothiophene-piperazine hybrid in exhibits dual dopamine/serotonin receptor agonism, whereas flunarizine and cetirizine primarily target histamine or calcium channels . This suggests that the target compound may share CNS activity but differ in secondary targets.
- Substituent Impact: The 3-chloro group on benzothiophene may enhance metabolic stability compared to non-halogenated analogs (e.g., HBK15 ), as halogens often reduce cytochrome P450-mediated oxidation.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Salt Effects: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-salt forms (e.g., 1-(3-chlorophenyl)piperazine ), aligning with trends seen in cetirizine .
Biological Activity
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-((3-chlorobenzo[b]thiophen-2-yl)methyl)piperazine dihydrochloride
- Molecular Formula : C13H15ClN2S
- Molar Mass : 270.79 g/mol
- Purity : 95% .
Research indicates that piperazine derivatives, including this compound, may interact with various biological targets:
- Dopamine Receptors : Piperazine derivatives have been studied for their effects on dopamine receptors, particularly D2 and D3 subtypes. Compounds similar to this one have shown selective agonist activity towards D3 receptors, influencing β-arrestin recruitment and G protein activation .
- Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit human acetylcholinesterase, which is critical in the treatment of neurodegenerative diseases .
- Antimicrobial Activity : The compound's structure indicates potential antimicrobial properties. Related benzothiophene compounds have demonstrated efficacy against various bacterial strains, suggesting a possible mechanism through which this compound may exert similar effects .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of related compounds to provide insights into the potential effects of this compound.
- Dopamine Receptor Studies : A study on a related compound demonstrated its ability to promote β-arrestin translocation in D3 receptors, indicating a potential pathway for therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease .
- Neuroprotective Effects : Research involving piperazine derivatives has shown promise in neuroprotection, potentially through acetylcholinesterase inhibition, which is crucial for maintaining cognitive function in neurodegenerative conditions .
- Antimicrobial Efficacy : A high-throughput screening study identified several piperazine derivatives with significant inhibitory activity against mycobacterial species, suggesting that this class of compounds may be effective in treating infections caused by resistant strains .
Q & A
Q. What are the key steps in synthesizing 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride, and what reagents are typically involved?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Formation of the benzothiophene core : Halogenation or functionalization of the benzothiophene moiety.
- Introduction of the piperazine ring : Nucleophilic substitution or coupling reactions using activated intermediates (e.g., benzyl halides) .
- Hydrochloride salt formation : Acidic workup with HCl to precipitate the final product . Reagents often include ethanol or toluene as solvents, and catalysts like triethylamine for coupling reactions .
Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?
Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases is effective for separating the compound from degradation products or impurities. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation .
Q. What are the primary stability concerns for this compound under laboratory storage conditions?
Piperazine derivatives are prone to hydrolysis and oxidation. Stability testing under varying pH, temperature, and light exposure is essential. Accelerated degradation studies (e.g., 40°C/75% RH) can predict shelf-life, with RP-LC used to monitor degradation products like dechlorinated analogs or oxidized species .
Q. What safety protocols should be followed when handling this compound?
Based on structurally similar piperazine hydrochlorides:
- Use personal protective equipment (PPE: gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in a dry, airtight container away from light and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Advanced strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency.
- Catalyst optimization : Palladium-based catalysts for cross-coupling reactions, with microwave-assisted synthesis to reduce reaction time .
- In-line analytics : Use of HPLC or FTIR for real-time monitoring of intermediate formation .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:
Q. How can computational models predict the pharmacokinetic properties of this compound?
In silico tools like molecular docking (e.g., AutoDock Vina) and QSAR models can predict:
Q. What advanced techniques address solubility challenges in pharmacological studies?
Strategies include:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Key approaches:
- Substituent scanning : Systematic replacement of the chloro group with bioisosteres (e.g., CF₃, Br) to assess electronic effects.
- Scaffold hopping : Replacing benzothiophene with indole or quinoline moieties to modulate receptor binding .
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using X-ray crystallography or molecular dynamics .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in neurological targets?
- Radioligand binding assays : Determine affinity for serotonin (5-HT) or dopamine receptors.
- Calcium imaging : Assess functional modulation of ion channels in neuronal cells.
- Knockout models : Use CRISPR/Cas9-edited cell lines to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
